An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-methylphenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-methylphenol, also known as 2-fluoro-m-cresol, is a fluorinated aromatic organic compound that serves as a valuable intermediate in the synthesis of a variety of chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a phenol ring substituted with a fluorine atom and a methyl group, imparts unique physicochemical properties that can influence the biological activity, metabolic stability, and pharmacokinetic profiles of derivative compounds.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-3-methylphenol, detailed experimental protocols for their determination, and an exploration of a potential biological signaling pathway relevant to its structural class.
Physicochemical Properties
A summary of the available quantitative data for 2-Fluoro-3-methylphenol is presented in Table 1. It is important to note that while some experimental data is available, certain properties like pKa and logP are often predicted through computational models for which experimental data for close isomers are provided for reference.
Table 1: Physicochemical Properties of 2-Fluoro-3-methylphenol
| Property | Value | Data Type | Source |
| Molecular Formula | C₇H₇FO | - | [2] |
| Molecular Weight | 126.128 g/mol | - | [2] |
| CAS Number | 77772-72-6 | - | [2] |
| Appearance | Colorless, transparent liquid | Experimental | [2] |
| Boiling Point | 174.2 ± 20.0 °C | Experimental | [2] |
| Density | 1.2 ± 0.1 g/cm³ | Experimental | [2] |
| Flash Point | 67.4 ± 10.5 °C | Experimental | [2] |
| Vapor Pressure | 0.9 ± 0.3 mmHg at 25°C | Experimental | [2] |
| Refractive Index | 1.520 | Experimental | [2] |
| pKa | No experimental data found. (Isomer 3-Fluoro-4-methylphenol: 9.27 ± 0.18) | Predicted | - |
| logP | No experimental data found. (Isomer 2-Fluoro-6-methylphenol: 1.83972) | Predicted | [3] |
| Solubility | No quantitative experimental data found. | - | - |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization for 2-Fluoro-3-methylphenol.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs at a sharp, defined temperature.
Method: Capillary Method
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Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Method: Distillation Method
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Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the liquid sample and boiling chips, a condenser, a thermometer placed at the vapor outlet, and a receiving flask.
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Heating: The distillation flask is heated gently.
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Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature is recorded when it becomes constant, which corresponds to the boiling point of the liquid.
pKa Determination
The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.
Method: Potentiometric Titration
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Sample Preparation: A known concentration of 2-Fluoro-3-methylphenol is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
logP Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (e.g., n-octanol) to its concentration in a polar solvent (e.g., water) at equilibrium.
Method: Shake-Flask Method
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Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
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Partitioning: A known amount of 2-Fluoro-3-methylphenol is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
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Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
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Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Solubility Determination
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
Method: Equilibrium Shake-Flask Method
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Sample Preparation: An excess amount of 2-Fluoro-3-methylphenol is added to a known volume of water in a sealed flask.
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Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: The undissolved solid is removed by centrifugation or filtration.
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Concentration Measurement: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Potential Biological Signaling Pathway
While specific biological activity for 2-Fluoro-3-methylphenol is not extensively documented, its structural isomer, 3-Fluoro-2-methylphenol, is utilized in the synthesis of indole-like derivatives that act as modulators of the ROR-gamma-t (Retinoid-related orphan receptor gamma t) pathway.[4] This pathway is a critical regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines, making it a target for autoimmune and inflammatory diseases. Given the structural similarity, it is plausible that derivatives of 2-Fluoro-3-methylphenol could be synthesized to target the same pathway.
Below is a conceptual diagram illustrating the general synthesis workflow for such therapeutic agents and their potential interaction with a biological pathway.
Caption: Synthetic workflow and potential biological pathway modulation.
The DOT script above generates a diagram illustrating the synthetic pathway from 2-Fluoro-3-methylphenol to a potential RORγt modulator and its subsequent interaction with the biological pathway, leading to a therapeutic effect.

